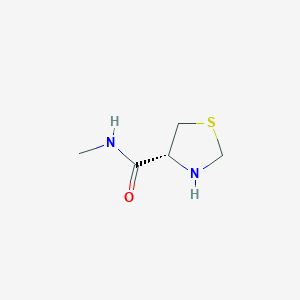
3-Amino-4,6-dimethylpyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,6-dimethylpyridine-2(1H)-thione is a heterocyclic compound with a pyridine ring substituted with amino, methyl, and thione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dimethylpyridine-2(1H)-thione typically involves the reaction of 3-amino-4,6-dimethylpyridine with sulfur-containing reagents. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding thione derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,6-dimethylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4,6-dimethylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,6-dimethylpyridine-2(1H)-thione involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. The thione group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4,6-dimethylpyridine-2-carbonitrile
- 3-Amino-4,6-dimethylpyridine-2(1H)-one
Uniqueness
3-Amino-4,6-dimethylpyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets and provides unique electronic properties that are valuable in material science .
Propiedades
Número CAS |
553658-97-2 |
|---|---|
Fórmula molecular |
C7H10N2S |
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
3-amino-4,6-dimethyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10) |
Clave InChI |
VGQSQBOHDUCDLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=S)N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


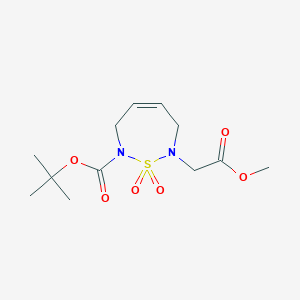
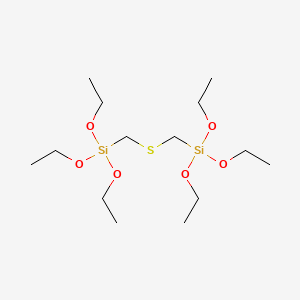
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
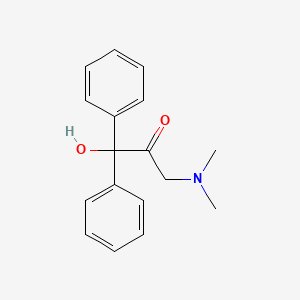
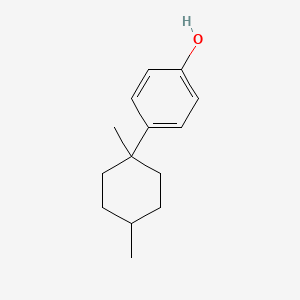
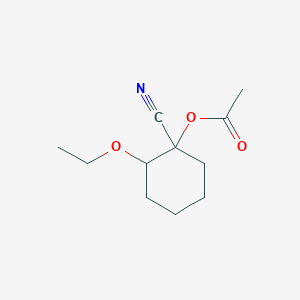
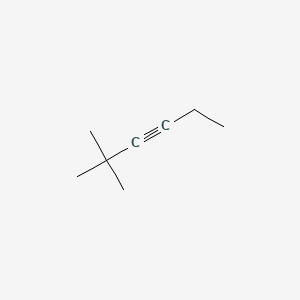
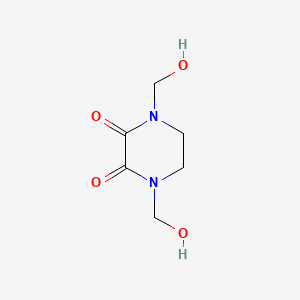
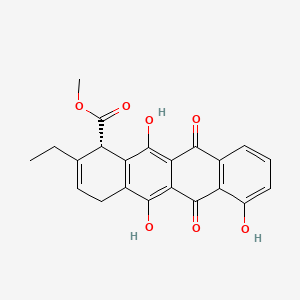
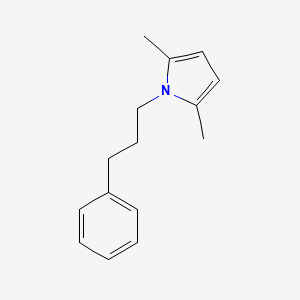
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
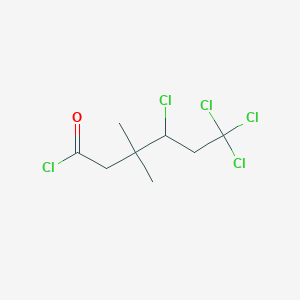
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
